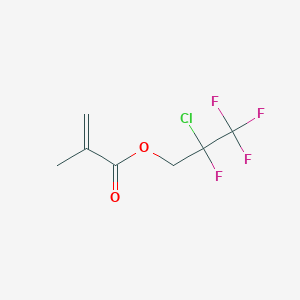
2-Chloro-2,3,3,3-tetrafluoropropyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2,3,3,3-tetrafluoropropyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C7H7ClF4O2. . This compound is part of the methacrylate family, which is widely used in the production of polymers and copolymers due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2,3,3,3-tetrafluoropropyl 2-methylprop-2-enoate typically involves the esterification of methacrylic acid with 2-Chloro-2,3,3,3-tetrafluoropropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the same esterification reaction but is optimized for large-scale production by controlling temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2,3,3,3-tetrafluoropropyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions or amines.
Polymerization: The methacrylate group allows the compound to undergo free radical polymerization, forming polymers and copolymers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (for hydroxyl substitution) and primary amines (for amine substitution). These reactions are typically carried out in polar solvents such as water or ethanol.
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used to initiate the polymerization process.
Major Products Formed
Substitution Reactions: Products include 2-hydroxy-2,3,3,3-tetrafluoropropyl 2-methylprop-2-enoate and 2-amino-2,3,3,3-tetrafluoropropyl 2-methylprop-2-enoate.
Polymerization: The major products are homopolymers and copolymers of this compound.
Scientific Research Applications
2-Chloro-2,3,3,3-tetrafluoropropyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers, which have applications in coatings, adhesives, and sealants.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for use in medical devices and implants due to its chemical stability and resistance to degradation.
Industry: Utilized in the production of specialty polymers with unique properties such as high thermal stability and chemical resistance
Mechanism of Action
The mechanism of action of 2-Chloro-2,3,3,3-tetrafluoropropyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization. The methacrylate group allows the compound to form long polymer chains through free radical polymerization. The presence of fluorine atoms in the structure imparts unique properties such as hydrophobicity and chemical resistance to the resulting polymers .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoropropyl methacrylate: Similar in structure but lacks the chlorine atom.
2,2,2-Trifluoroethyl methacrylate: Contains fewer fluorine atoms and lacks the chlorine atom.
3-Chloro-2-hydroxypropyl methacrylate: Contains a hydroxyl group instead of fluorine atoms.
Uniqueness
2-Chloro-2,3,3,3-tetrafluoropropyl 2-methylprop-2-enoate is unique due to the presence of both chlorine and multiple fluorine atoms in its structure. This combination imparts distinct chemical properties such as high reactivity in substitution reactions and the ability to form highly stable and resistant polymers .
Properties
CAS No. |
112147-50-9 |
|---|---|
Molecular Formula |
C7H7ClF4O2 |
Molecular Weight |
234.57 g/mol |
IUPAC Name |
(2-chloro-2,3,3,3-tetrafluoropropyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H7ClF4O2/c1-4(2)5(13)14-3-6(8,9)7(10,11)12/h1,3H2,2H3 |
InChI Key |
OOUSDMSJNKEAJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC(C(F)(F)F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















